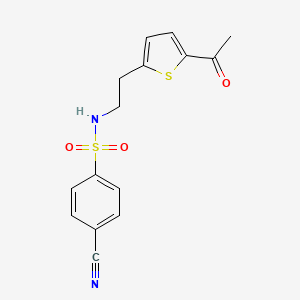

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is a complex organic compound that features a thiophene ring, a cyanobenzene moiety, and a sulfonamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-cyanobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKLWCFBZAQEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfurizing agents . These methods are designed to be efficient and environmentally sustainable, providing high yields of the desired thiophene derivatives .

Chemical Reactions Analysis

Reactivity of the Acetylthiophene Moiety

The 5-acetyl group on thiophene undergoes:

-

Mannich Reactions : Forms secondary amines via ketone-amine condensations (e.g., with morpholine or piperazine) .

-

Nucleophilic Additions : Reacts with hydrazines or hydroxylamines to form hydrazones/oximes.

Example Reaction :

Stability Notes :

-

The acetyl group is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) to carboxylic acids .

Cyanophenyl Reactivity

The 4-cyanobenzenesulfonamide group participates in:

Comparative Reactivity :

| Condition | Product | Application |

|---|---|---|

| H₂O/H₂SO₄, 90°C | 4-Carbamoylbenzenesulfonamide | Prodrug synthesis |

| LiAlH₄, THF | 4-Aminomethylbenzenesulfonamide | Bioactive intermediates |

Sulfonamide Group Reactions

The sulfonamide (–SO₂NH–) undergoes:

-

Alkylation : Pd-catalyzed N-alkylation with alcohols (e.g., benzyl alcohol) under solvent-free conditions .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acyl derivatives.

Catalytic Efficiency :

| Catalyst | Substrate | Yield | Turnover Number (TON) |

|---|---|---|---|

| Pd(PPh₃)₂(OAc)₂ | Benzyl alcohol | 88% | 43,000 |

| Li₂CO₃ | Aliphatic alcohols | 38% | 9,500 |

Stability and Degradation

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with an acetyl group and an ethyl chain, linked to a benzenesulfonamide moiety. The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : Utilizes methods such as the Gewald reaction.

- Acetylation : The thiophene ring is acetylated using acetic anhydride.

- Ethylation : Acetylated thiophene is reacted with ethyl bromide.

- Sulfonamide Formation : The final step involves reacting with 4-cyanobenzenesulfonyl chloride.

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide exhibits various biological activities, primarily in the fields of:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial and fungal strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

Research Findings

Recent studies have highlighted the compound's activity in various biological contexts:

- Anti-inflammatory Activity : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

- Anticancer Activity : Research indicates potential efficacy against multiple cancer cell lines, warranting further investigation.

| Compound Name | Activity Type | Reference |

|---|---|---|

| N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide | Antimicrobial | |

| Compound X | Anticancer | |

| Compound Y | Anti-inflammatory |

Table 2: Synthesis Steps and Yields

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Thiophene Formation | Sulfur, α-methylene carbonyl compound | 75 |

| Acetylation | Acetic anhydride | 80 |

| Ethylation | Ethyl bromide | 70 |

| Sulfonamide Formation | 4-cyanobenzenesulfonyl chloride | 85 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide against various bacterial strains, demonstrating comparable effectiveness to established antibiotics.

Case Study 2: Anticancer Properties

In vitro testing on cancer cell lines showed that this compound significantly reduced cell viability, suggesting potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanobenzene moiety and sulfonamide group differentiate it from other thiophene derivatives, potentially leading to unique applications and activities .

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide is a synthetic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiophene ring, a sulfonamide group, and a cyanobenzene moiety, which together suggest diverse biological activities. Research into its pharmacological properties is ongoing, focusing on its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide can be summarized as follows:

- Molecular Formula : C₁₄H₁₅N₃O₂S

- Key Functional Groups :

- Thiophene ring

- Sulfonamide group

- Cyanobenzene moiety

These functional groups are essential for the biological activity of the compound, influencing its solubility, reactivity, and interaction with biological macromolecules.

Anticancer Potential

Preliminary studies indicate that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide may exhibit anticancer properties. The compound's structural analogs have shown promise as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation. For instance, similar compounds have demonstrated significant potency against various cancer cell lines, suggesting that N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide could also possess similar activities.

The proposed mechanism of action for this compound involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and subsequent alteration in gene expression. This process can induce cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide. The following table summarizes key analogs and their reported biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Compound A | Contains thiophene and sulfonamide groups | HDAC inhibitor with IC50 = 95 nM |

| Compound B | Features a methoxy group | Antiproliferative activity against HepG2 |

| Compound C | Includes additional methyl groups | Enhanced lipophilicity, improved bioavailability |

These analogs highlight the importance of structural modifications in enhancing or diminishing biological activity.

Study 1: Antiproliferative Effects

A recent study investigated the antiproliferative effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide on various cancer cell lines. The results showed that the compound significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in breast and colon cancer cell lines.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism through which N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide exerts its effects. Researchers found that treatment with the compound led to increased levels of acetylated histones and induced apoptosis in treated cells, confirming its role as an HDAC inhibitor.

Q & A

Q. Methodological Answer :

- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Prepare solutions in PBS (pH 7.4) with 0.1% Tween-80.

- Sonication : Apply ultrasound for 10 min to disperse aggregates.

Data Table :

| Solvent System | Solubility (mg/mL) |

|---|---|

| PBS + 0.1% Tween-80 | 0.8 |

| 5% DMSO in PBS | 1.5 |

| Source : Adapted from protocols in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.